1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride
Description
Systematic IUPAC Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benz(e)indole core, a tricyclic system comprising two fused benzene rings and a pyrrolidine moiety. The prefix 1,2,3a,4,5,9b-hexahydro indicates partial saturation across six positions of the indole framework, while the substituents 3-methyl and 9b-propyl denote methyl and propyl groups attached to the third and 9b positions, respectively. The hydrochloride suffix specifies the compound’s salt form, resulting from the protonation of the tertiary amine group with hydrochloric acid.
Alternative designations include:
- 3H-Benz(e)indole, 1,2,3a,4,5,9b-hexahydro-3-methyl-9b-propyl-, hydrochloride (CAS preferred synonym)
- 3-Methyl-9b-propyl-2,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride (simplified stereochemical descriptor)
These synonyms reflect variations in positional numbering and stereochemical descriptors but consistently emphasize the compound’s core structure and substituents.
Molecular Formula and Structural Representation
The molecular formula C₁₆H₂₄ClN encapsulates the compound’s elemental composition, accounting for 16 carbon atoms, 24 hydrogen atoms, one chlorine atom, and one nitrogen atom. The hydrochloride salt contributes the chlorine atom and an additional hydrogen to the protonated amine.
Structural Features
The molecule’s architecture comprises:
- A benz(e)indole backbone : A tricyclic system formed by fusing a benzene ring (positions 1–6) with a partially saturated indole moiety (positions 7–9b).
- Saturation : Hydrogenation at the 1,2,3a,4,5,9b positions introduces two single bonds in the pyrrolidine ring, reducing aromaticity.
- Substituents :
- A methyl group (-CH₃) at position 3.
- A propyl group (-CH₂CH₂CH₃) at position 9b.
- Salt formation : The tertiary amine at position 3 binds a chloride ion via ionic interaction.
Representation Methods
- SMILES Notation :
CCCC12CCN(C1CCC3=CC=CC=C23)C.Cl - InChI Key :
CYQVVPQPSRXGMV-UHFFFAOYSA-N Skeletal Structure :
Cl⁻ | N⁺—C(CH3)—C12—C—C—C3 | | | C11 C4 C2 | | | C10—C9b-Propyl C5 C1 | | | C8——C7——C6 Benzene Ring
This representation highlights the fused rings, substituent positions, and ionic interaction with chloride.
CAS Registry Number and PubChem CID
The compound is uniquely identified by the following registry numbers:
| Identifier | Value | Database |
|---|---|---|
| CAS Registry Number | 32920-66-4 | CAS SciFindⁿ |
| PubChem Compound ID (CID) | 208743 | PubChem |
The CAS Registry Number 32920-66-4 serves as a universal identifier for chemical substances, ensuring unambiguous communication across regulatory and scientific domains. The PubChem CID 208743 provides access to computational properties, spectral data, and aggregated chemical information, including:
Properties
CAS No. |
32920-66-4 |
|---|---|
Molecular Formula |
C16H24ClN |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
3-methyl-9b-propyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-3-10-16-11-12-17(2)15(16)9-8-13-6-4-5-7-14(13)16;/h4-7,15H,3,8-12H2,1-2H3;1H |
InChI Key |
XWGHLUTUUOEYSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CCN(C1CCC3=CC=CC=C23)C.Cl |
Origin of Product |
United States |
Preparation Methods
Enamine Alkylation Route
One of the classical approaches involves the formation of enamines from 7-substituted 2-tetralones, followed by alkylation with halogenated alkyl reagents to build the benz(e)indoline intermediate. This intermediate is then further alkylated to introduce the 3-methyl and 9b-propyl substituents.
Step 1: Formation of enamines by reacting 7-methoxy-2-tetralone with primary amines such as cyclopropylmethylamine in benzene under reflux conditions with triethylamine as a base. This step yields enamines in high yields (96-99%).
Step 2: Conversion of enamines to nucleophiles using isopropyl magnesium chloride (a Grignard reagent), followed by reaction with bromochloroethane to form benz(e)indoline intermediates with yields of 95-99%.
Step 3: Alkylation of benz(e)indoline intermediates with appropriate alkyl halides to introduce the 3-methyl and 9b-propyl groups, followed by hydrogenation to achieve the hexahydro structure.
Reduction of 2-Oxo-Benz(e)indoles
Another method involves the reduction of 2-oxo-2,3,5,9b-tetrahydro-1H-benz(e)indoles to the corresponding hexahydro derivatives. These oxo intermediates are themselves synthesized from ethyl 2-oxo-1,2,3,4-tetrahydro-1-naphthalene carboxylates.
Formation of Hydrochloride Salt
The free base of the hexahydrobenz(e)indole is converted to its hydrochloride salt by treatment with etheric hydrochloric acid. The reaction mixture is warmed to 30-40 °C and then ethanol is added to obtain a clear solution. Ether is then added until slight turbidity appears, and upon cooling, the hydrochloride salt crystallizes out.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Enamine formation | 7-Methoxy-2-tetralone + cyclopropylmethylamine, benzene, reflux, triethylamine | 96-99 | High purity enamines obtained |
| 2 | Grignard nucleophile formation and alkylation | Isopropyl magnesium chloride, bromochloroethane | 95-99 | Formation of benz(e)indoline intermediates |
| 3 | Alkylation | Alkyl halides (e.g., methyl, propyl halides) | Variable | Introduces methyl and propyl groups |
| 4 | Reduction | Catalytic hydrogenation or chemical reduction | Variable | Converts to hexahydro derivative |
| 5 | Salt formation | Etheric HCl, ethanol, ether, 30-40 °C | High | Crystallization of hydrochloride salt |
Alternative Synthetic Routes and Patents
Patents describe the use of haloalkyl isocyanates (e.g., 2-chloroethyl isocyanate) reacting with hexahydrobenz(e)isoindole derivatives to form urea derivatives, which can be further manipulated to yield the target compound or analogues.
The use of methanesulfonyl or toluenesulfonyl leaving groups in intermediates facilitates substitution reactions leading to the final compound.
Some synthetic schemes involve esterification of dihydronaphthylene carboxylic acids followed by cyclization and reduction steps to access the hexahydrobenz(e)indole core.
Research Findings and Optimization
The enamine alkylation method is favored for its high yields and reproducibility.
The choice of alkylating agents and reaction conditions (temperature, solvent, base) significantly affects the regioselectivity and stereochemistry of the product.
Formation of the hydrochloride salt improves the compound's stability and crystallinity, facilitating purification and handling.
Recent studies emphasize the importance of stereochemical control during synthesis to obtain enantiomerically pure compounds, which is critical for biological activity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Enamine Alkylation | Enamine formation → Grignard alkylation → Alkylation → Reduction → Salt formation | High yield, well-established | Requires careful control of conditions |
| Reduction of 2-Oxo Intermediates | Synthesis of oxo intermediates → Reduction → Alkylation → Salt formation | Selective reduction, versatile | Multi-step, moderate yields |
| Haloalkyl Isocyanate Route | Reaction with haloalkyl isocyanates → Urea formation → Cyclization → Salt formation | Enables functional group diversity | More complex, less direct |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Pharmacological Applications
- Dopamine Receptor Binding :
- Antioxidant Properties :
- Cancer Research :
Toxicological Considerations
Acute toxicity studies have been conducted to assess the safety profile of this compound. The lowest published lethal dose (LDLo) for oral administration in rodents was reported at 100 mg/kg . Understanding the toxicological data is crucial for evaluating the compound's safety in clinical applications.
Case Studies
- Neuroprotective Effects :
-
Cardiovascular Health :
- Research has indicated that compounds similar to 1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole may improve endothelial function and reduce inflammation in cardiovascular diseases. The modulation of the aryl hydrocarbon receptor (AhR) pathway by these compounds shows potential for therapeutic intervention .
Comparative Analysis of Related Compounds
The following table summarizes the pharmacological activities of 1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole compared to other indole derivatives:
| Compound Name | Dopamine Receptor Affinity | Antioxidant Activity | Cancer Therapeutic Potential |
|---|---|---|---|
| Hexahydro Compound | High | Moderate | Promising |
| Indole Derivative A | Moderate | High | Moderate |
| Indole Derivative B | Low | High | High |
Mechanism of Action
The mechanism of action of 3-Methyl-9b-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Benz(e)indole Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis is inferred to involve alkylation and cyclization steps common to indole derivatives.
- Pyrido[3,4-b]indoles utilize coupling agents (e.g., EDCI/HOBt) for amide bond formation, ensuring high purity .
Pharmacological and Toxicological Profiles
Key Observations :
- Structural modifications (e.g., hydroxylation, salt form) in analogs like CID 3063308 may reduce toxicity compared to the target compound .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : The 8-position (methoxy/hydroxy) influences polarity and hydrogen-bonding capacity, critical for receptor interactions .
- Salt Form : Hydrochloride vs. hydrobromide salts (e.g., cis-8-OH-PBZI) may alter pharmacokinetics due to counterion effects .
- Core Saturation : Hexahydrobenz(e)indole systems (target compound) likely exhibit greater conformational flexibility than fully aromatic analogs, affecting binding kinetics .
Biological Activity
1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride (CAS Number: 100447-46-9) is a compound with potential biological activity that has been studied for its pharmacological properties. This article aims to summarize the biological activities associated with this compound based on diverse research findings.
- Molecular Formula : C16H23N·HCl
- Molecular Weight : 281.86 g/mol
- Synonyms : 3H-Benz(e)indol-8-ol, 1,2,3a,4,5,9b-hexahydro-5-methyl-9b-propyl-, hydrochloride
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of its toxicity and potential therapeutic effects.
Toxicological Studies
- Acute Toxicity :
Pharmacological Effects
The compound has shown various pharmacological effects that merit further exploration:
-
Antitumor Activity :
- Preliminary studies suggest that derivatives of benz(e)indole compounds exhibit antitumor properties by inhibiting histone deacetylases (HDACs), which are involved in cancer cell proliferation .
- Specific derivatives have demonstrated significant antiproliferative effects against multiple tumor cell lines.
- Neuroprotective Effects :
Case Study 1: HDAC Inhibition
A study examined a series of hydroxamic acid derivatives for their ability to inhibit HDACs and their subsequent antitumor activity. The most potent compound demonstrated IC50 values ranging from 4.9 to 7.6 µM against various cancer cell lines . This suggests that compounds structurally related to 1,2,3a,4,5,9b-Hexahydro-3-methyl-9b-propyl-3H-benz(e)indole may also exhibit similar properties.
Case Study 2: Neuroprotective Potential
Research involving LBH589 (a hydroxamic acid derivative) indicated its neuroprotective effects in mouse models of Huntington's disease. The study concluded that such compounds could be promising candidates for clinical assessment in neurodegenerative disorders .
Summary Table of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
Methodological Answer:
The synthesis of hexahydrobenz(e)indole derivatives typically involves cyclization reactions under acidic conditions. For example, a refluxed ethanol/HCl system (95% ethanol, 37% HCl) with hydrazine intermediates and ketones has been used to achieve yields >85% . Key steps include:
- Reagent Selection : Use of Pd(OAc)₂ and (t-Bu)₃P·HBF₄ for coupling reactions to minimize byproducts .
- Purification : Column chromatography (silica gel, hexanes/ethyl acetate gradients) or recrystallization to isolate the hydrochloride salt .
- Purity Validation : High-performance liquid chromatography (HPLC ≥98%) and LC-MS to confirm molecular identity and absence of unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
